2-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)acetic acid
Overview
Description
2-(3a-(Methoxymethyl)octahydro-2H-isoindol-2-yl)acetic acid is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . This compound is known for its unique chemical structure, which includes an isoindole ring system. Isoindole derivatives are of significant interest in various fields due to their diverse biological and chemical properties.
Preparation Methods
The synthesis of 2-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of an appropriate isoindole precursor with methoxymethyl reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
2-(3a-(Methoxymethyl)octahydro-2H-isoindol-2-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties. In medicine, derivatives of this compound could be explored for therapeutic applications. Additionally, in the industry, it may be used in the development of new materials or as an intermediate in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of 2-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The isoindole ring system allows it to bind with high affinity to various receptors, potentially modulating biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 2-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)acetic acid include other isoindole derivatives, such as indole-3-acetic acid and its analogs. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific methoxymethyl substitution, which may confer distinct reactivity and biological activity compared to other isoindole derivatives .
Biological Activity
2-(3a-(Methoxymethyl)octahydro-2H-isoindol-2-yl)acetic acid (CAS No. 2097985-41-4) is a synthetic compound belonging to the isoindole family. Its unique structure, characterized by a methoxymethyl substitution on the octahydroisoindole moiety, suggests potential biological activities that warrant investigation. This article explores its biological activity, synthesis, mechanisms of action, and compares it with related compounds.
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- IUPAC Name : 2-[7a-(methoxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]acetic acid
Synthesis
The synthesis of this compound can be achieved through various methods:
- Reactions with Isoindole Precursors : The compound can be synthesized by reacting isoindole derivatives with methoxymethyl reagents under specific conditions.
- Catalytic Methods : Catalysts are often used to enhance yield and purity during the synthesis process.
Antiviral and Anticancer Properties
Research indicates that isoindole derivatives exhibit antiviral and anticancer activities. The mechanism of action often involves the modulation of specific biological pathways and interactions with molecular targets:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against various pathogens, although specific data on this compound is limited.
- Anticancer Effects : Similar compounds have shown promise in inhibiting cancer cell proliferation through apoptosis and cell cycle arrest mechanisms.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, which are common in many isoindole derivatives. These effects could be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
The biological activity of this compound is likely linked to its ability to interact with various receptors and enzymes in biological systems. The isoindole ring structure allows for high-affinity binding to molecular targets, potentially modulating pathways involved in inflammation and cellular proliferation.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Indole-3-acetic acid | Indole Structure | Antibacterial, anti-inflammatory |
Flavone acetic acid | Flavone Structure | Immunomodulatory |
Both indole-3-acetic acid and flavone acetic acid share structural similarities with this compound but differ in their substituents and biological activities.
Case Studies
- Study on Antibacterial Activity : A study investigated the effects of similar isoindole derivatives on Pseudomonas aeruginosa, revealing significant biofilm inhibition and antibacterial activity through molecular docking studies that identified potential interactions with virulence proteins .
- Cancer Cell Proliferation Inhibition : Research on isoindole derivatives has demonstrated their capability to inhibit cancer cell lines by inducing apoptosis, highlighting the therapeutic potential of compounds related to this compound .
Properties
IUPAC Name |
2-[7a-(methoxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-16-9-12-5-3-2-4-10(12)6-13(8-12)7-11(14)15/h10H,2-9H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJROXKDFKZJMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCCC1CN(C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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